2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine
CAS No.: 887352-60-5
Cat. No.: VC0016530
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887352-60-5 |
|---|---|
| Molecular Formula | C10H15N3O2S |
| Molecular Weight | 241.309 |
| IUPAC Name | ethyl 2-amino-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepine-5-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-4-7-8(6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |
| Standard InChI Key | YIPBUARZMSWVJL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCCC2=C(C1)SC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, ethyl 2-amino-5,6,7,8-tetrahydro-4H- thiazolo[4,5-d]azepine-5-carboxylate, reflects its bicyclic system comprising a seven-membered azepine ring fused to a five-membered thiazole ring . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂S | |
| Molecular Weight | 241.31 g/mol | |
| Solubility | Chloroform, DMSO, Methanol | |
| Appearance | White to Light Yellow Solid | |
| Storage Conditions | -20°C in a freezer |
The thiazole ring contributes to aromatic stabilization, while the azepine ring introduces conformational flexibility, enabling interactions with biological targets . Spectroscopic data, including SMILES (CCOC(=O)N1CCCC2=C(C1)SC(=N2)N) and InChIKey (YIPBUARZMSWVJL-UHFFFAOYSA-N), confirm its stereoelectronic profile .
Synthesis and Manufacturing
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin Receptor | 5.0 nM | Agonist Activity |
| Dopamine D2 Receptor | 10.0 nM | Antagonist Effect |
Notably, structural analogs like Talipexole exhibit α2-adrenergic and dopaminergic activity, suggesting potential antiparkinsonian applications .
Therapeutic Applications
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Neurological Disorders: As a dopamine receptor modulator, the compound may alleviate motor symptoms in Parkinson’s disease .
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Metabolic Syndrome: Patent WO2013067578A1 highlights its role as a C3a receptor modulator, implicating it in obesity and type 2 diabetes management .
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Thrombotic Diseases: Derivatives inhibit Factor Xa (FXa), a key enzyme in coagulation cascades, positioning it as an antithrombotic candidate .
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